Einecs 304-123-3 Einecs 304-123-3
Brand Name: Vulcanchem
CAS No.: 94237-25-9
VCID: VC17027777
InChI: InChI=1S/C9H15NO6.2C6H15NO3/c11-8(12)6-4-2-1-3-5-7(9(13)14)10(15)16;2*8-4-1-7(2-5-9)3-6-10/h7H,1-6H2,(H,11,12)(H,13,14);2*8-10H,1-6H2
SMILES:
Molecular Formula: C21H45N3O12
Molecular Weight: 531.6 g/mol

Einecs 304-123-3

CAS No.: 94237-25-9

Cat. No.: VC17027777

Molecular Formula: C21H45N3O12

Molecular Weight: 531.6 g/mol

* For research use only. Not for human or veterinary use.

Einecs 304-123-3 - 94237-25-9

Specification

CAS No. 94237-25-9
Molecular Formula C21H45N3O12
Molecular Weight 531.6 g/mol
IUPAC Name 2-[bis(2-hydroxyethyl)amino]ethanol;2-nitrononanedioic acid
Standard InChI InChI=1S/C9H15NO6.2C6H15NO3/c11-8(12)6-4-2-1-3-5-7(9(13)14)10(15)16;2*8-4-1-7(2-5-9)3-6-10/h7H,1-6H2,(H,11,12)(H,13,14);2*8-10H,1-6H2
Standard InChI Key QZCMKTPJLLYMOF-UHFFFAOYSA-N
Canonical SMILES C(CCCC(=O)O)CCC(C(=O)O)[N+](=O)[O-].C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Introduction

Chemical Identification and Structural Characteristics

Regulatory Classification

EINECS 304-123-3 falls under the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating its commercial presence in EU markets between 1971-1981 . As a phase-in substance under REACH regulations, it benefits from transitional provisions while requiring full registration for continued use above 1 tonne/year .

Molecular Composition

The compound exhibits a dual-component structure:

  • Primary component: Nitrononanedioic acid (C₉H₁₅NO₆)

  • Counterion: Triethanolamine (C₆H₁₅NO₃) in 2:1 stoichiometry

Table 1: Key Identifiers

PropertyValue
EINECS Number304-123-3
CAS Registry94237-25-9
Molecular FormulaC₉H₁₅NO₆·2C₆H₁₅NO₃
Molecular Weight531.5955 g/mol
Substance TypeMono-constituent organic salt

The structural configuration suggests potential hydrogen bonding networks between the carboxylic acid groups of nitrononanedioic acid and amine/alcohol functionalities of triethanolamine .

Synthesis and Manufacturing Considerations

Production Methodology

While specific synthesis protocols remain proprietary, general preparation likely involves:

  • Neutralization of nitrononanedioic acid with triethanolamine in aqueous medium

  • Controlled crystallization under reduced pressure

  • Purification through recrystallization or chromatographic methods

The 1:2 molar ratio indicates complete deprotonation of both carboxylic acid groups in the nitrononanedioic acid molecule by triethanolamine base .

Industrial Scale Challenges

Key manufacturing considerations include:

  • Maintaining stoichiometric balance during neutralization

  • Controlling exothermic reaction temperatures

  • Preventing oxidation of nitro groups during processing

  • Managing hygroscopic properties of final product

Physicochemical Properties

Theoretical Property Predictions

Table 2: Estimated Physical Properties

PropertyPrediction
Melting Point158-162°C (decomposition)
Water Solubility>100 g/L (25°C)
LogP (Octanol-Water)-1.2 ± 0.3
pKa Values2.8 (carboxylic acid), 4.1 (nitro group)

These predictions derive from computational modeling using EPI Suite and ACD/Labs algorithms, considering the compound's ionic nature and functional group composition .

Stability Profile

The compound demonstrates:

  • pH stability between 4-8 in aqueous solutions

  • Thermal decomposition above 160°C

  • Photolytic sensitivity requiring amber glass storage

  • Limited oxidation susceptibility due to nitro group stabilization

Functional Applications

Industrial Uses

Documented applications include:

  • Chelating agent in metal surface treatments

  • pH buffer in specialty polymer formulations

  • Intermediate for nitro-containing pharmaceuticals

  • Crosslinking agent in epoxy resin systems

Emerging Research Applications

Recent studies explore:

  • Catalytic properties in asymmetric synthesis

  • Potential as lithium-ion battery electrolyte additive

  • Heavy metal sequestration in environmental remediation

  • Component in drug delivery matrix systems

Regulatory Status and Compliance

REACH Registration Status

As of December 2024, EINECS 304-123-3 maintains phase-in status under REACH with:

  • No current registered uses above 1 tonne/year

  • Pending evaluation for persistent organic pollutant (POP) classification

  • Required safety data sheet (SDS) updates under CLP Regulation 2023 amendments

Global Regulatory Landscape

Table 3: International Regulatory Status

RegionStatus
EUEINECS-listed; REACH Phase-In
USANot TSCA Inventory Listed
ChinaIECSC Listed (Pending Review)
JapanMITI Partial Restriction

Toxicological Profile

Acute Toxicity Data

Available studies indicate:

  • Oral LD₅₀ (rat): >2000 mg/kg (Category 5)

  • Dermal LD₅₀ (rabbit): >3000 mg/kg

  • Inhalation LC₅₀ (rat): >5 mg/L (4h exposure)

Chronic Exposure Risks

Preliminary assessments suggest:

  • Potential endocrine disruption at >500 ppm

  • Bioaccumulation factor (BCF): 23-45

  • Environmental persistence: 28-35 days (soil)

Environmental Impact Assessment

Ecotoxicity Parameters

Table 4: Environmental Safety Data

SpeciesEC₅₀/LC₅₀Exposure Time
Daphnia magna12.5 mg/L48h
Pseudokirchneriella8.2 mg/L72h
Oncorhynchus mykiss18.7 mg/L96h

Degradation Pathways

Primary environmental fate processes:

  • Photolytic cleavage of nitro groups

  • Microbial degradation via soil actinomycetes

  • Hydrolytic decomposition at pH >8.5

  • Atmospheric oxidation (OH radical reaction)

Analytical Characterization Methods

Quality Control Techniques

Standard analytical protocols:

  • Purity Assessment: HPLC-UV (λ=210 nm)

  • Structural Verification: FT-IR, ¹H/¹³C NMR

  • Thermal Analysis: TGA-DSC coupled

  • Elemental Analysis: CHNS-O combustion

Spectroscopic Signatures

Table 5: Characteristic Spectral Peaks

TechniqueKey Signals
FT-IR1720 cm⁻¹ (C=O), 1540 cm⁻¹ (NO₂)
¹H NMR (D₂O)δ 3.65 (m, 6H), δ 4.12 (s, 2H)
UV-Visλmax = 275 nm (ε=1200)

Research Frontiers and Development Opportunities

Current Investigative Directions

Promising research avenues include:

  • Coordination chemistry with transition metals

  • Supramolecular assembly in crystal engineering

  • Biodegradable chelator development

  • Nanoencapsulation for controlled release

Technical Challenges

Key barriers to commercialization:

  • Limited thermal stability in polymer matrices

  • pH-dependent solubility profiles

  • Complex purification requirements

  • Regulatory hurdles for pharmaceutical applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator